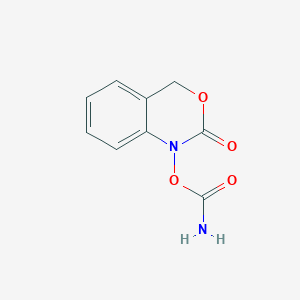
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
The synthesis of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-phenylpiperidine with specific reagents under controlled conditions. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This process typically involves the use of oxidants and additives to achieve the desired product.
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and KI, as well as reducing agents and other functionalizing reagents .
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidinone derivatives.
Substitution: Substitution reactions, such as electrophilic or nucleophilic substitutions, can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of specific oxidants and additives can selectively yield either pyrrolidin-2-ones or 3-iodopyrroles from the same substrates .
Applications De Recherche Scientifique
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, pyrrolidinone derivatives are known for their antimicrobial, anticancer, anti-inflammatory, and antidepressant activities . These compounds are also used as versatile synthons in organic synthesis due to their rich reactivity and ability to form complex molecular structures.
In the field of material science, pyrrolidinone derivatives are used in the synthesis of polymers and other advanced materials with unique properties. Their ability to undergo various chemical reactions makes them valuable building blocks for designing new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, pyrrolidinone derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
The molecular targets and pathways involved in the action of this compound depend on its specific structure and functional groups. Detailed studies on its binding interactions and effects on cellular pathways can provide insights into its mechanism of action.
Comparaison Avec Des Composés Similaires
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidine-2,5-diones . These compounds share a common pyrrolidine ring structure but differ in their functional groups and reactivity.
Pyrrolidine: A simple five-membered nitrogen-containing ring with diverse biological activities.
Pyrrolidin-2-one: A lactam with significant pharmaceutical applications.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, known for their use in drug design and synthesis.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications compared to other pyrrolidine derivatives.
Propriétés
Numéro CAS |
66373-97-5 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1-(4-phenylbuta-1,3-dienyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H15NO/c16-14-10-6-12-15(14)11-5-4-9-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2 |
Clé InChI |
XBZDMIFSWIVVNK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C=CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





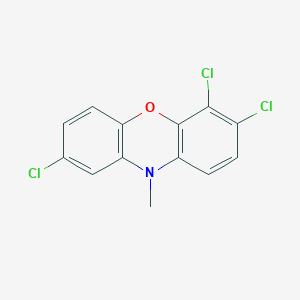

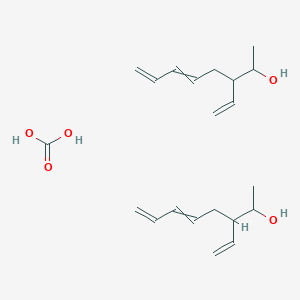


![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
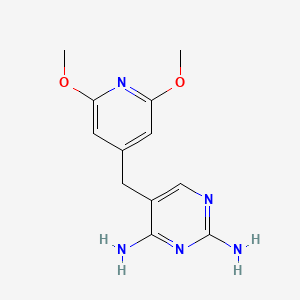
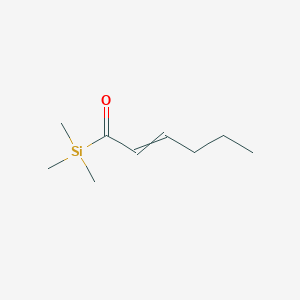
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)

